Argadin

Chitinase inhibition Cyclopentapeptide inhibitors Affinity comparison

Argadin is a cyclopentapeptide chitinase inhibitor isolated from Clonostachys sp., exhibiting a Ki of 20 nM against Serratia marcescens ChiB—1,650-fold more potent than the structurally related argifin (Ki 33,000 nM). Its temperature-dependent potency (IC50 3.4 nM at 20°C vs. 150 nM at 37°C against Lucilia cuprina chitinase) enables sensitive assay calibration. A high-resolution 1.8 Å co-crystal structure with ChiB is available, confirming substrate-mimetic binding. With defined selectivity across fungal, insect, bacterial, and mammalian chitinases, argadin serves as a validated positive control, structural biology ligand, and starting scaffold for antifungal/insecticide development. Choose argadin to leverage its unique binding mode and established crystallographic characterization unavailable from generic in-class alternatives.

Molecular Formula C29H42N10O9
Molecular Weight 674.7 g/mol
CAS No. 289665-92-5
Cat. No. B1207087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArgadin
CAS289665-92-5
Synonymsargadin
cyclo(N(omega)-acetyl-L-arginyl-D-prolyl-homoseryl-histidyl-L- 2-aminoadipyl)
Molecular FormulaC29H42N10O9
Molecular Weight674.7 g/mol
Structural Identifiers
SMILESCC(=O)NC(=NCCCC1C(=O)N2CCCC2C(=O)NC3CC(N(C3=O)C(C(=O)NC(C(=O)N1)CCCC(=O)O)CC4=CN=CN4)O)N
InChIInChI=1S/C29H42N10O9/c1-15(40)34-29(30)32-9-3-6-18-27(47)38-10-4-7-20(38)25(45)37-19-12-22(41)39(28(19)48)21(11-16-13-31-14-33-16)26(46)35-17(24(44)36-18)5-2-8-23(42)43/h13-14,17-22,41H,2-12H2,1H3,(H,31,33)(H,35,46)(H,36,44)(H,37,45)(H,42,43)(H3,30,32,34,40)/t17-,18-,19-,20+,21-,22+/m0/s1
InChIKeyFOZYKTUSOWWQGR-KNPYFFGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Argadin (CAS 289665-92-5): A Natural Cyclopentapeptide Chitinase Inhibitor for Antifungal and Insecticidal Research


Argadin is a cyclopentapeptide natural product isolated from the fungal strain Clonostachys sp. FO-7314 that functions as a family 18 chitinase inhibitor [1]. It structurally mimics chitooligosaccharide interactions with the chitinase active site, binding within the substrate-binding cleft via a cyclized peptide scaffold consisting of cyclo(Nω-acetyl-L-arginyl-D-prolyl-homoseryl-histidyl-L-2-aminoadipyl) [2]. Argadin inhibits chitinase B (ChiB) from Serratia marcescens with an inhibition constant (Ki) of 20 nM and exhibits activity against chitinases from fungi, insects, and mammals, positioning it as a molecular probe for investigating chitinase function across phylogenetically diverse organisms [3].

Why Argadin Cannot Be Replaced by Other Family 18 Chitinase Inhibitors


Family 18 chitinase inhibitors are not functionally interchangeable. Argadin exhibits a binding mode and quantitative affinity profile that diverge substantially from its closest natural product analogs, most notably argifin, which shares the cyclopentapeptide scaffold yet demonstrates a 1,650-fold weaker Ki (33,000 nM) against the same ChiB target where argadin achieves 20 nM [1]. Additionally, argadin's selectivity pattern across fungal, bacterial, insect, and mammalian chitinases cannot be assumed for allosamidin, demethylallosamidin, or synthetic peptide inhibitors. Substituting argadin with a generic in-class compound without verifying target-specific potency and cross-species selectivity may produce non-comparable experimental outcomes or require extensive re-optimization of assay conditions [2].

Argadin Quantitative Differentiation: Head-to-Head Affinity, Selectivity, and Mechanistic Evidence Against Comparators


Argadin Exhibits 1,650-Fold Greater Binding Affinity than Argifin Against ChiB

In a direct comparative study using Serratia marcescens chitinase B (ChiB), argadin demonstrated an inhibition constant (Ki) of 20 nM, whereas argifin—a structurally related cyclopentapeptide from the same natural product class—exhibited a Ki of 33,000 nM, representing a 1,650-fold difference in binding affinity [1]. Molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) analysis calculated absolute binding free energies of -11.16 kcal/mol for the argadin complex versus -6.98 kcal/mol for argifin, with experimental free energies derived from Ki values of -10.92 kcal/mol and -6.36 kcal/mol, respectively [1]. The energetic difference is driven predominantly by a ~12 kcal/mol greater van der Waals contribution in the argadin-ChiB complex, attributed specifically to interactions with tryptophan residues W220 and W403 [1].

Chitinase inhibition Cyclopentapeptide inhibitors Affinity comparison

Argadin Species-Selectivity Profile Quantified Across Fungal, Insect, Bacterial, and Mammalian Chitinases

Argadin's inhibitory potency was evaluated across a panel of family 18 chitinases from phylogenetically distinct species, revealing a defined selectivity profile [1][2][3]. Against Lucilia cuprina (blowfly) chitinase, argadin exhibited an IC50 of 150 nM at 37°C, with temperature-dependent enhancement to 3.4 nM at 20°C [2]. Against human chitinase, argadin demonstrated an IC50 of 500 nM (pH 5.5, 20°C) [3]. Against Serratia marcescens ChiB, the Ki was 20 nM [1]. Against Aspergillus fumigatus chitinase B1, argadin shows inhibitory activity with a profile distinct from both insect and mammalian enzymes [1]. This selectivity data enables rational selection of argadin for experiments targeting specific species while accounting for cross-reactivity.

Species selectivity Cross-species inhibition Chitinase panel

Argadin Exhibits Temperature-Dependent Potentiation in Insect Chitinase Assays

Argadin demonstrates pronounced temperature-dependent inhibition against Lucilia cuprina (blowfly) chitinase, with IC50 values of 150 nM at 37°C improving to 3.4 nM at 20°C—a 44-fold enhancement in potency at the lower temperature [1]. This temperature sensitivity represents a distinct assay behavior characteristic that may not be shared by other chitinase inhibitors and warrants consideration during experimental design. The same study demonstrated functional in vivo relevance, as argadin injection arrested moulting in cockroach larvae, confirming that in vitro inhibitory activity translates to organismal effect [1].

Temperature dependence Insect chitinase Assay optimization

Argadin Van der Waals Contribution Explains 12 kcal/mol Binding Advantage Over Argifin

Molecular dynamics simulations and MM-PBSA free-energy decomposition revealed that argadin gains approximately 12 kcal/mol more van der Waals interaction energy with ChiB than argifin, which accounts for the majority of the binding free energy difference between the two cyclopentapeptides [1]. Specifically, tryptophan residues W220 and W403 of ChiB were identified as critical contributors to the enhanced van der Waals contacts with argadin [1]. This energetic signature provides a molecular rationale for why argadin—despite sharing the same peptide scaffold class as argifin—achieves substantially tighter binding, and offers guidance for structure-based design efforts aiming to improve affinity in related inhibitor series.

Binding energetics Van der Waals interactions Structure-activity relationship

Argadin Structural Mimicry of Chitooligosaccharide Confers Distinct Substrate-Competitive Binding

High-resolution X-ray crystallography of argadin in complex with chitinase B from Serratia marcescens at 1.8 Å resolution revealed that the cyclopentapeptide adopts a conformation that precisely mimics the binding interactions of natural chitooligosaccharide substrates within the enzyme active site [1]. This structural mimicry differs from the binding mode observed for allosamidin, a pseudotrisaccharide inhibitor, which occupies the active site through a distinct carbohydrate-like scaffold [2]. The cyclopentapeptide architecture of argadin enables a unique combination of peptide backbone and side-chain interactions that simultaneously engage multiple subsites along the substrate-binding cleft, providing a template for developing non-carbohydrate chitinase inhibitors with potentially improved pharmacokinetic properties [1].

Substrate mimicry Crystallography Binding mechanism

Argadin Demonstrates Functional In Vivo Activity in Insect Moulting Model

Argadin was evaluated in a cockroach larvae in vivo model, where injection into the ventral abdominal part resulted in arrested moulting, confirming that in vitro chitinase inhibition translates to organismal physiological effects [1]. This functional validation distinguishes argadin from inhibitors characterized solely by in vitro enzymatic assays without demonstrated organismal activity. The observed moulting arrest is consistent with the essential role of chitinase in insect cuticle turnover during development, supporting argadin's utility as a tool compound for investigating chitinase biology in whole-organism contexts [1].

In vivo efficacy Insecticide Functional validation

Argadin Optimal Use Cases in Antifungal, Insecticidal, and Chitinase Probe Research


Insect Chitinase Inhibitor Screening and Assay Development

Argadin serves as a validated positive control for insect chitinase inhibition assays, with well-characterized IC50 values of 150 nM at 37°C and 3.4 nM at 20°C against Lucilia cuprina chitinase [1]. Its temperature-dependent potency (44-fold enhancement at 20°C) makes it particularly valuable for assay optimization, enabling sensitive detection at lower temperatures. Researchers developing insecticidal screening platforms can use argadin to calibrate assay sensitivity and establish benchmark inhibition levels against which novel insect chitinase inhibitors can be compared [1].

Structural Biology and Chitinase-Substrate Interaction Studies

The high-resolution crystal structure of argadin in complex with Serratia marcescens chitinase B (1.8 Å) provides a well-defined template for structural biology investigations of chitinase-substrate mimicry [2]. Argadin's cyclopentapeptide scaffold engages the substrate-binding cleft in a manner that mimics natural chitooligosaccharides, making it an ideal co-crystallization ligand for studying family 18 chitinase active-site architecture across bacterial, fungal, and mammalian orthologs [3]. Structural biologists requiring a validated, high-affinity ligand for chitinase complex formation should select argadin based on its established crystallographic characterization [2].

Species-Specific Chitinase Profiling and Target Validation

Argadin's defined selectivity profile across fungal, insect, bacterial, and mammalian chitinases makes it a suitable probe for species-specific target validation studies [3][1]. With a known potency range spanning from 3.4 nM (insect chitinase at 20°C) to 500 nM (human chitinase), researchers can employ argadin to dissect the relative contributions of different chitinase isoforms in complex biological systems or mixed-species infection models [3][1]. This selectivity information enables rational experimental design where argadin concentrations can be titrated to achieve species-specific inhibition windows [3].

Structure-Based Design of Non-Carbohydrate Chitinase Inhibitors

Medicinal chemistry programs aiming to develop chitinase-targeted antifungals or insecticides can use argadin as a starting scaffold for structure-based optimization [2]. The detailed energetic analysis revealing ~12 kcal/mol van der Waals advantage over argifin, driven by specific interactions with ChiB residues W220 and W403, provides actionable structure-activity relationship (SAR) guidance for designing analogs with improved binding [4]. Argadin's peptide scaffold offers a non-carbohydrate starting point that may overcome the pharmacokinetic limitations typically associated with carbohydrate-based inhibitors like allosamidin [2].

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